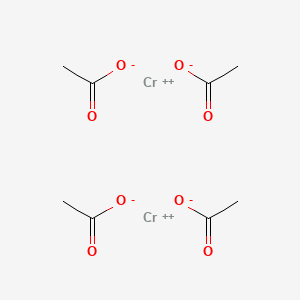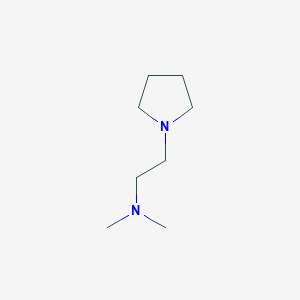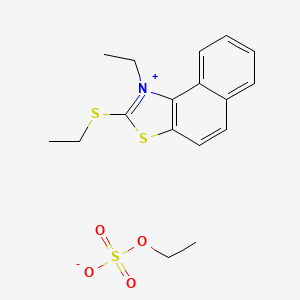
3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a carbazole core, a quinolizidine moiety, and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the carbazole core, followed by the introduction of the quinolizidine moiety through a series of nucleophilic substitution and cyclization reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the quinolizidine moiety, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole derivatives: Compounds with similar carbazole cores, such as 9-ethylcarbazole.
Quinolizidine alkaloids: Compounds with similar quinolizidine structures, such as sparteine.
Uniqueness
The uniqueness of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.
Propriétés
Numéro CAS |
15645-04-2 |
|---|---|
Formule moléculaire |
C23H31ClN2O |
Poids moléculaire |
387.0 g/mol |
Nom IUPAC |
9-(1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-ylmethyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one;chloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-16-10-11-21-19(14-16)18-7-4-9-22(26)23(18)25(21)15-17-6-5-13-24-12-3-2-8-20(17)24;/h10-11,14,17,20H,2-9,12-13,15H2,1H3;1H |
Clé InChI |
PGZPHWBBIVGLGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC4CCC[NH+]5C4CCCC5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)




![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)






